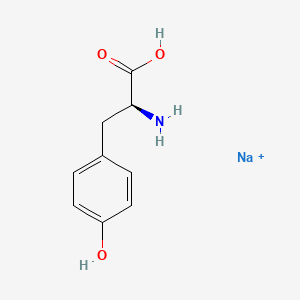
sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is a compound of significant interest in various scientific fields It is a derivative of phenylalanine, an essential amino acid, and features a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine.
Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the para position of the benzene ring.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods often involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated phenylalanine derivatives.
Scientific Research Applications
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species, thereby reducing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction: The compound can modulate signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: Similar structure but lacks the sodium salt form.
Phenylalanine: Lacks the hydroxyl group on the benzene ring.
DOPA: Contains an additional hydroxyl group on the benzene ring.
Uniqueness
Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a phenolic hydroxyl group and an amino acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NNaO3+ |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3.Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);/q;+1/t8-;/m0./s1 |
InChI Key |
YODUIMCJDQUOPA-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















